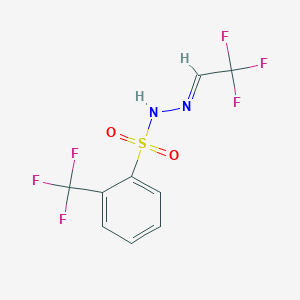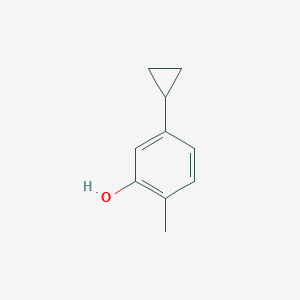![molecular formula C8H8N4O6S B12095033 Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- CAS No. 75472-45-6](/img/structure/B12095033.png)
Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid is a chemical compound known for its unique structural features and significant applications in various scientific fields. This compound belongs to the class of nitrobenzoxadiazoles, which are recognized for their potent pharmacological activities, including anticancer potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid typically involves a multi-step process. One common method includes the substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions often involve the use of solvents like ethyl acetate and water, with the reactions carried out at room temperature for a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.
Applications De Recherche Scientifique
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . This compound can also interfere with cellular processes by modifying cysteine residues in proteins, leading to altered protein function and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX): Known for its cytotoxic activity against cancer cells and its ability to inhibit malaria parasite transmission.
Celecoxib-NBD: A fluorescent COX2-specific inhibitor used in studies involving enzyme inhibition and cancer research.
Uniqueness
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
75472-45-6 |
|---|---|
Formule moléculaire |
C8H8N4O6S |
Poids moléculaire |
288.24 g/mol |
Nom IUPAC |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H8N4O6S/c13-12(14)6-2-1-5(7-8(6)11-18-10-7)9-3-4-19(15,16)17/h1-2,9H,3-4H2,(H,15,16,17) |
Clé InChI |
LDZZMEIZYVTART-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)

![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)



![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)

![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)



![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)

